Superior Cytotoxic Potency in T-ALL Cells Versus Single-Target PI3K and mTOR Inhibitors
In a head-to-head comparison using T-ALL cell lines, PI-103 demonstrated significantly greater cytotoxic potency than the PI3K-selective inhibitors wortmannin and LY294002, as well as the mTOR-selective inhibitor rapamycin [1]. This enhanced activity was attributed to the simultaneous blockade of both PI3K and mTOR, resulting in more complete pathway suppression [1].
| Evidence Dimension | Cytotoxic potency |
|---|---|
| Target Compound Data | PI-103: Significantly higher cytotoxicity |
| Comparator Or Baseline | Wortmannin (PI3K inhibitor); LY294002 (PI3K inhibitor); rapamycin (mTOR inhibitor) |
| Quantified Difference | PI-103 > Wortmannin > LY294002 > rapamycin (qualitative ranking) |
| Conditions | T-ALL cell lines with constitutive PI3K/Akt/mTOR activation; cytotoxicity assessed via growth inhibition assays |
Why This Matters
This direct comparative data validates PI-103 as the preferred tool compound when experimental objectives require robust, dual-pathway suppression in T-ALL models, as single-target inhibitors fail to achieve comparable cytotoxic efficacy.
- [1] Chiarini F, Falà F, Tazzari PL, et al. Dual inhibition of class IA phosphatidylinositol 3-kinase and mammalian target of rapamycin as a new therapeutic option for T-cell acute lymphoblastic leukemia. Cancer Res. 2009;69(8):3520-3528. View Source
